REACTION_CXSMILES
|
CN(C)C1C=C([CH:9]=[C:10]([CH3:12])[N:11]=1)C(O)=O.Cl[C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([CH3:24])[N:23]=1)[C:18]([OH:20])=[O:19].C(N)(C)C>>[CH:10]([NH:11][C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([CH3:24])[N:23]=1)[C:18]([OH:20])=[O:19])([CH3:12])[CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C(=O)O)C=C(N1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC=1C=C(C(=O)O)C=C(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |